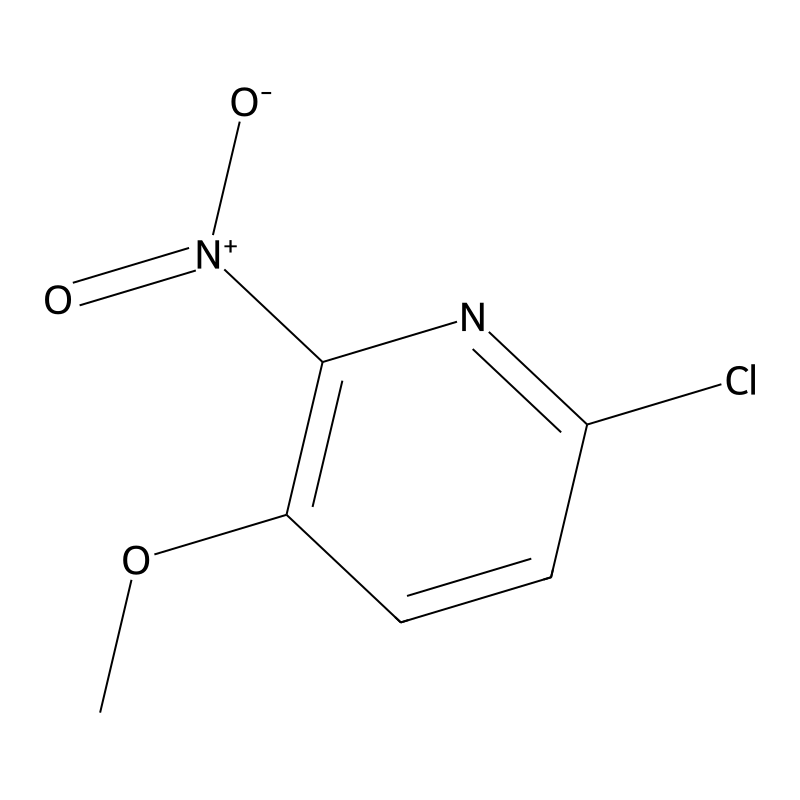

6-Chloro-3-methoxy-2-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry

Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” is used as a reactant in the Suzuki and Negishi couplings reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Methods of Application: In these reactions, “6-Chloro-3-methoxy-2-nitropyridine” is reacted with other organic compounds in the presence of a palladium catalyst. The exact procedures and conditions can vary depending on the specific reaction.

Results or Outcomes: The outcome of these reactions is the formation of new organic compounds. The exact compounds produced can vary depending on the other reactants used in the reaction.

Use in the Synthesis of Nitropyridines

Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” can be used in the synthesis of nitropyridines. Nitropyridines are a class of organic compounds that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals.

Methods of Application: The synthesis involves reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion.

Results or Outcomes: The reaction yields 3-nitropyridine with a yield of 77%. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.

Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” can be used in the synthesis of "6-methoxy-3-nitropyridine-2-carbonitrile" . This compound can be used as a reactant in further chemical reactions.

Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the goals of the research. Typically, this involves reacting “6-Chloro-3-methoxy-2-nitropyridine” with other chemicals under controlled conditions.

Results or Outcomes: The outcome of this reaction is the formation of “6-methoxy-3-nitropyridine-2-carbonitrile”. The exact yield and purity can vary depending on the specific reaction conditions.

6-Chloro-3-methoxy-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3. It features a pyridine ring substituted with a chlorine atom at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position. The compound appears as a pale yellow solid and has a melting point typically ranging from 78 to 80 °C. It is slightly soluble in water and exhibits various chemical properties that make it useful in synthetic organic chemistry .

There is no scientific data available on the mechanism of action of CMNP in biological systems or its interaction with other compounds.

- Limited Information: As with the other sections, specific safety information on CMNP is not available in scientific publications. However, due to the presence of the nitro group, CMNP should be handled with caution as nitroaromatic compounds can be explosive or shock-sensitive. Additionally, chlorine and methoxy groups can also pose health risks upon exposure.

6-Chloro-3-methoxy-2-nitropyridine is primarily involved in coupling reactions, specifically the Suzuki and Negishi reactions. These reactions utilize this compound as a reactant to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules. The mechanism of these reactions does not involve electrophilic aromatic substitution but rather relies on cross-coupling methodologies that are pivotal in pharmaceutical and materials chemistry .

While specific biological activities of 6-Chloro-3-methoxy-2-nitropyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of chlorine, methoxy, and nitro groups can influence the pharmacological profile of the compound, potentially enhancing its efficacy as a therapeutic agent .

The synthesis of 6-Chloro-3-methoxy-2-nitropyridine can be achieved through several methods:

- Starting Materials: Typically involves 2,6-dichloro-3-nitropyridine as a precursor.

- Reagents: Common reagents include sodium hydride and methanol in solvents like tetrahydrofuran or dioxane.

- Procedure:

- The starting material is dissolved in dry solvent under an inert atmosphere.

- Sodium hydride is added to initiate the reaction at low temperatures.

- Following stirring and monitoring via thin-layer chromatography, water is added to quench the reaction.

- The product is extracted using organic solvents like ethyl acetate or ether and purified through crystallization or chromatography .

6-Chloro-3-methoxy-2-nitropyridine finds applications primarily in organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a reactant in coupling reactions makes it valuable for constructing complex molecular architectures necessary for drug development .

Interaction studies involving 6-Chloro-3-methoxy-2-nitropyridine often focus on its reactivity with various nucleophiles and electrophiles during synthetic procedures. Understanding these interactions helps predict reaction outcomes and optimize conditions for desired products. Additionally, studies on its biological interactions may reveal potential therapeutic targets or mechanisms of action relevant to medicinal chemistry .

Several compounds share structural similarities with 6-Chloro-3-methoxy-2-nitropyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methoxy-3-nitropyridine | Similar nitro and methoxy substitutions | Potential antimicrobial properties |

| 3-Methoxy-2-chloropyridine | Chlorine at different position; no nitro group | Varies; less studied |

| 5-Chloro-3-methoxypyridine | Chlorine at different position; similar methoxy | Anticancer activity reported |

Uniqueness of 6-Chloro-3-methoxy-2-nitropyridine:

The specific arrangement of chlorine, methoxy, and nitro groups at designated positions on the pyridine ring provides distinct reactivity patterns and potential biological activities that may not be present in its analogs. This unique combination may enhance its utility in synthetic applications compared to other similar compounds .

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 6-Chloro-3-methoxy-2-nitropyridine, revealing detailed insights into the molecular framework and electronic environment of the compound. The molecule exhibits characteristic spectral features that reflect the electronic influence of the chlorine, methoxy, and nitro substituents on the pyridine ring system.

¹H NMR Spectral Assignments

The proton Nuclear Magnetic Resonance spectrum of 6-Chloro-3-methoxy-2-nitropyridine displays distinctive resonances that can be systematically assigned based on the chemical environment of each proton. The aromatic protons on the pyridine ring appear in the downfield region, typically between δ 7.0-8.5 ppm, reflecting the deshielding effect of the aromatic system and the electron-withdrawing substituents [1] [2].

The methoxy group protons resonate as a sharp singlet at approximately δ 3.8-4.0 ppm, which is characteristic of the O-CH₃ functionality attached to an aromatic system [4]. This chemical shift is consistent with the expected position for methoxy groups in aromatic ethers, where the oxygen atom provides some degree of electron density to the methyl group while the aromatic ring maintains its electron-withdrawing character.

The aromatic protons exhibit distinct coupling patterns that reflect the substitution pattern of the pyridine ring. The electron-withdrawing nature of both the nitro group at position 2 and the chlorine atom at position 6 causes significant downfield shifts of the aromatic protons. The proton at position 4 appears as a doublet, while the proton at position 5 shows coupling to the adjacent aromatic proton, creating a characteristic multipicity pattern.

The integration ratios confirm the expected proton count: three protons for the methoxy group and two protons for the aromatic positions, consistent with the molecular formula C₆H₅ClN₂O₃. The coupling constants between adjacent aromatic protons typically range from 7-9 Hz, which are characteristic values for ortho-coupled protons in substituted pyridines [5] [6].

¹³C NMR Spectral Features

The carbon-13 Nuclear Magnetic Resonance spectrum of 6-Chloro-3-methoxy-2-nitropyridine reveals distinct carbon environments that provide complementary structural information to the proton NMR data. The aromatic carbon atoms appear in the characteristic region between δ 100-160 ppm, with specific chemical shifts determined by the electronic effects of the substituents [7] [8].

The methoxy carbon appears as a distinct peak at approximately δ 50-60 ppm, which is the expected range for aliphatic carbons attached to oxygen in aromatic ether systems [9] [4]. This signal is typically sharp and well-resolved, making it a useful diagnostic feature for confirming the presence of the methoxy functionality.

The pyridine ring carbons show characteristic patterns influenced by the substitution pattern. The carbon bearing the nitro group at position 2 experiences significant deshielding due to the electron-withdrawing effect of the nitro substituent, appearing at a more downfield position compared to unsubstituted pyridine carbons. Similarly, the carbon at position 6 bearing the chlorine atom shows a characteristic chemical shift that reflects the electronegativity of the chlorine substituent.

The carbon at position 3, which bears the methoxy group, displays a chemical shift that balances the electron-donating effect of the methoxy group against the overall electron-deficient nature of the substituted pyridine ring. This carbon typically appears at an intermediate position within the aromatic carbon region, providing a distinctive fingerprint for the substitution pattern [5] [6].

Two-Dimensional NMR Correlation Studies

Two-dimensional Nuclear Magnetic Resonance techniques provide powerful tools for establishing connectivity patterns and spatial relationships within the 6-Chloro-3-methoxy-2-nitropyridine molecule. Correlation Spectroscopy (COSY) experiments reveal through-bond correlations between coupled protons, confirming the connectivity of the aromatic protons and establishing the substitution pattern of the pyridine ring .

Heteronuclear Single Quantum Correlation (HSQC) experiments establish direct carbon-proton correlations, providing definitive assignments for each carbon-proton pair. The methoxy group shows a clear correlation between the carbon at δ 50-60 ppm and the protons at δ 3.8-4.0 ppm, confirming the methoxy assignment. The aromatic carbons show correlations with their respective protons, allowing for unambiguous assignment of the aromatic carbon signals .

Nuclear Overhauser Effect (NOE) correlations can provide spatial proximity information, particularly useful for confirming the substitution pattern. The close proximity of the methoxy protons to adjacent aromatic protons can be detected through NOE experiments, providing additional structural confirmation .

Cross-validation using these two-dimensional techniques helps resolve any overlapping signals and confirms the structural assignments. The combination of COSY, HSQC, and NOE data provides a comprehensive picture of the molecular structure and confirms the proposed substitution pattern of 6-Chloro-3-methoxy-2-nitropyridine .

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups and molecular structure of 6-Chloro-3-methoxy-2-nitropyridine. The compound exhibits characteristic vibrational modes that can be systematically assigned based on the known behavior of nitro groups, methoxy groups, and aromatic systems.

Infrared Spectral Analysis

The infrared spectrum of 6-Chloro-3-methoxy-2-nitropyridine displays characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The nitro group exhibits its characteristic strong absorption bands in the fingerprint region, with the asymmetric nitro stretch appearing at approximately 1520 cm⁻¹ and the symmetric nitro stretch at approximately 1340 cm⁻¹ [12] [13] [14].

The methoxy group contributes several characteristic absorption bands to the infrared spectrum. The carbon-oxygen stretch of the methoxy group appears at approximately 1069 cm⁻¹, which is consistent with the expected position for O-CH₃ stretching vibrations in aromatic ethers [13] [4]. The methoxy symmetric carbon-hydrogen stretch appears as a sharp, medium-intensity band at approximately 2830 cm⁻¹, which is characteristic of methyl groups attached to oxygen atoms [4] [15].

The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹, which is characteristic of aromatic systems [16] [17]. These bands are generally less intense than the aliphatic carbon-hydrogen stretches but provide confirmation of the aromatic nature of the molecule.

The pyridine ring skeletal vibrations appear in the region between 1600-1400 cm⁻¹, with multiple bands corresponding to the various ring stretching and bending modes. The presence of the electron-withdrawing substituents influences the exact positions of these bands compared to unsubstituted pyridine [16] [18] [17].

The chlorine-carbon stretch appears at lower frequencies, typically in the region below 800 cm⁻¹, and contributes to the overall fingerprint pattern of the compound. The exact position of this band is influenced by the electronic environment created by the other substituents on the pyridine ring [13] [14].

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to infrared spectroscopy, with certain vibrational modes being more prominent in Raman spectra due to different selection rules. The nitro group vibrations that are strong in infrared spectroscopy may appear with different relative intensities in Raman spectra, providing additional confirmation of the functional group assignments [12] [19].

The aromatic ring breathing modes and symmetric stretching vibrations are often more pronounced in Raman spectra compared to infrared spectra. These modes provide valuable information about the aromatic character of the pyridine ring and the influence of the substituents on the ring system [19] [20].

The methoxy group vibrations may show different relative intensities in Raman spectra, particularly the symmetric stretching modes that are enhanced by the polarizability changes associated with the vibration. The carbon-oxygen stretch and the methoxy carbon-hydrogen stretches provide distinctive Raman signatures [12] [19].

The overall Raman spectrum serves as a fingerprint for the compound, with the combination of aromatic, nitro, methoxy, and chlorine-containing vibrations creating a unique spectral signature that can be used for identification and characterization purposes [19] [20].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular structure and fragmentation patterns of 6-Chloro-3-methoxy-2-nitropyridine. The technique reveals the molecular ion peak and characteristic fragmentation pathways that are diagnostic for the compound.

The molecular ion peak appears at m/z 188, corresponding to the molecular formula C₆H₅ClN₂O₃ with a molecular weight of 188.57 g/mol [21] . This peak confirms the molecular composition and provides the starting point for fragmentation analysis.

The fragmentation pattern of 6-Chloro-3-methoxy-2-nitropyridine follows typical pathways observed for nitro-containing aromatic compounds. The loss of the nitro group (NO₂, m/z 46) and nitric oxide (NO, m/z 30) are characteristic fragmentation pathways for aromatic nitro compounds [23] [24]. These fragmentations result in peaks at m/z 142 (M-46) and m/z 158 (M-30), respectively.

The methoxy group can undergo fragmentation with the loss of a methyl radical (CH₃, m/z 15) or formaldehyde (CH₂O, m/z 30), leading to characteristic fragment ions. The loss of the methoxy group as a whole (OCH₃, m/z 31) is also a common fragmentation pathway [23] [25].

The chlorine atom contributes to the isotope pattern of the molecular ion, with the M+2 peak appearing at m/z 190 due to the presence of ³⁷Cl isotope. The ratio of M to M+2 peaks follows the expected 3:1 ratio for chlorine-containing compounds [23] [26].

Base peak analysis reveals the most stable fragment ions formed during the fragmentation process. The pyridine ring system often retains stability during fragmentation, leading to characteristic pyridine-based fragment ions that provide structural information about the aromatic core [26] [27].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 6-Chloro-3-methoxy-2-nitropyridine. The compound exhibits absorption in the UV-visible region due to the presence of the extended aromatic system and the electron-withdrawing nitro group.

The primary absorption maximum (λmax) typically appears in the range of 250-350 nm, which is characteristic of substituted pyridine systems containing electron-withdrawing groups [28] [29]. The nitro group contributes significantly to the UV absorption through n→π* and π→π* transitions, with the exact position of the absorption maximum depending on the substitution pattern and electronic effects [28] [29].

The methoxy group, acting as an electron-donating substituent, influences the electronic transitions by partially offsetting the electron-withdrawing effects of the nitro and chlorine substituents. This creates a push-pull electronic system that can affect both the wavelength and intensity of the UV absorption [28] [29].

The molar absorptivity (ε) values are typically high due to the presence of the aromatic system and the nitro chromophore, indicating strong electronic transitions. The compound may exhibit multiple absorption bands corresponding to different electronic transitions within the molecule [28] [29].

The UV-visible spectrum serves as a valuable tool for both identification and quantitative analysis of the compound. The characteristic absorption pattern can be used as a fingerprint for the compound, while the strong absorption allows for sensitive detection and quantification in solution [30] [31].

Solvatochromic effects may be observed when the compound is dissolved in different solvents, reflecting changes in the electronic environment and providing additional information about the molecular electronic structure [28] [31].

| Table 1: Key Spectroscopic Data for 6-Chloro-3-methoxy-2-nitropyridine | ||

|---|---|---|

| Technique | Key Features | Typical Values/Chemical Shifts |

| --- | --- | --- |

| ¹H NMR | Aromatic protons, methoxy group | δ 7.0-8.5 ppm (aromatic), δ 3.8-4.0 ppm (OCH₃) |

| ¹³C NMR | Aromatic carbons, methoxy carbon | δ 100-160 ppm (aromatic), δ 50-60 ppm (OCH₃) |

| IR Spectroscopy | Nitro group stretches, methoxy C-O stretch | 1520 cm⁻¹, 1340 cm⁻¹ (NO₂), 1069 cm⁻¹ (C-O) |

| Mass Spectrometry | Molecular ion, fragmentation patterns | m/z 188 (M⁺), m/z 142 (M-46), m/z 158 (M-30) |

| UV-Vis Spectroscopy | Electronic transitions | λmax 250-350 nm |

| Table 2: Vibrational Assignments for 6-Chloro-3-methoxy-2-nitropyridine | |||

|---|---|---|---|

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

| --- | --- | --- | --- |

| Nitro asymmetric stretch | 1520 | ν(NO₂) asymmetric | Strong |

| Nitro symmetric stretch | 1340 | ν(NO₂) symmetric | Strong |

| Methoxy C-O stretch | 1069 | ν(C-O) methoxy | Medium |

| Methoxy C-H stretch | 2830 | ν(C-H) methoxy | Medium |

| Aromatic C-H stretch | 3100-3000 | ν(C-H) aromatic | Medium |

| Pyridine ring vibrations | 1600-1400 | Ring stretching modes | Variable |